Bis(1,1-dioxidotetrahydrothiophen-3-yl) carbonate
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Description
Bis(1,1-dioxidotetrahydrothiophen-3-yl) carbonate is a useful research compound. Its molecular formula is C9H14O7S2 and its molecular weight is 298.3 g/mol. The purity is usually 95%.
The exact mass of the compound bis(1,1-dioxidotetrahydro-3-thienyl) carbonate is 298.01809513 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Bis(1,1-dioxidotetrahydrothiophen-3-yl) carbonate is a compound that has garnered attention for its potential biological activities, particularly its interaction with various ion channels and its implications in therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
The primary biological activity of this compound is linked to its role as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels . These channels are crucial in modulating neuronal excitability and are implicated in several physiological processes including pain perception, anxiety, and addiction.
Target Interaction
- GIRK Channels : Activation of GIRK channels leads to hyperpolarization of the cell membrane, which decreases neuronal excitability. This mechanism is significant in the context of treating conditions such as epilepsy and anxiety disorders.
Pharmacokinetics
Research indicates that related compounds exhibit nanomolar potency as GIRK activators with improved metabolic stability compared to traditional urea-based compounds. This suggests that this compound may also possess favorable pharmacokinetic properties that enhance its therapeutic potential.
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Biological Activity | Description |
---|---|
GIRK Channel Activation | Modulates neuronal excitability; potential therapeutic target for epilepsy and anxiety. |
Pharmacological Effects | May influence pain perception and reward pathways due to GIRK channel modulation. |
Metabolic Stability | Exhibits improved stability over other similar compounds, enhancing therapeutic viability. |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound. Notable findings include:
- Neuronal Studies : Research has demonstrated that activation of GIRK channels can lead to significant changes in neuronal firing patterns. For instance, a study found that compounds activating these channels could reduce excitatory neurotransmission in models of chronic pain .
- Cancer Cell Lines : In vitro studies have assessed the cytotoxic effects of similar thiophene derivatives on various cancer cell lines. One study reported significant growth inhibition in non-small cell lung cancer and melanoma cell lines at concentrations as low as 10−4 M .
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential applications in antimicrobial therapies .
Properties
IUPAC Name |
bis(1,1-dioxothiolan-3-yl) carbonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O7S2/c10-9(15-7-1-3-17(11,12)5-7)16-8-2-4-18(13,14)6-8/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQHWEDDOLROQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1OC(=O)OC2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.